molecular formula C22H42O4 B13325601 20-Ethoxy-20-oxoicosanoicacid

20-Ethoxy-20-oxoicosanoicacid

Katalognummer: B13325601
Molekulargewicht: 370.6 g/mol
InChI-Schlüssel: ZLRVVAQEEDGLLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

20-Ethoxy-20-oxoicosanoic acid is an organic compound with the molecular formula C22H42O4 It is a long-chain fatty acid derivative characterized by the presence of an ethoxy group and a ketone functional group at the 20th carbon position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 20-Ethoxy-20-oxoicosanoic acid typically involves the esterification of a long-chain fatty acid followed by oxidation. One common method is the reaction of icosanoic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester. This ester is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the ketone functional group at the 20th carbon position.

Industrial Production Methods

Industrial production of 20-Ethoxy-20-oxoicosanoic acid may involve large-scale esterification and oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

20-Ethoxy-20-oxoicosanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids and other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

20-Ethoxy-20-oxoicosanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in biological membranes and lipid metabolism.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 20-Ethoxy-20-oxoicosanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate lipid metabolism and influence the function of biological membranes. Additionally, its structural features allow it to interact with enzymes and receptors, potentially leading to therapeutic effects such as anti-inflammatory and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 20-(tert-Butoxy)-20-oxoicosanoic acid
  • Methyl 3-Oxoicosanoate
  • 3-(2-Ethoxy-ethoxy)-benzoic acid

Uniqueness

20-Ethoxy-20-oxoicosanoic acid is unique due to its specific combination of an ethoxy group and a ketone functional group at the 20th carbon position. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C22H42O4

Molekulargewicht

370.6 g/mol

IUPAC-Name

20-ethoxy-20-oxoicosanoic acid

InChI

InChI=1S/C22H42O4/c1-2-26-22(25)20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21(23)24/h2-20H2,1H3,(H,23,24)

InChI-Schlüssel

ZLRVVAQEEDGLLM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCCCCCCCCCCCCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.